
1,3-Dihydroxy-6-methoxy-8-methyl-9-xanthenone
Overview
Description
1,3-dihydroxy-6-methoxy-8-methyl-9-xanthenone is a member of xanthones.
Scientific Research Applications
Synthesis and Characterization
1,3-Dihydroxy-6-methoxy-8-methyl-9-xanthenone is a compound of interest in the synthesis and characterization of xanthones. Studies have shown the isolation and synthesis of similar xanthones from various sources, such as lichens and fungi, which are important for understanding the structural diversity and potential applications of these compounds in scientific research. For example, Elix et al. (1978) described the synthesis of xanthones isolated from the lichen Pertusaria sulphurata, highlighting methods for synthesizing chloroxanthones and exploring the chlorination of similar xanthone structures (Elix et al., 1978).
Chemical Transformations
The reactivity of xanthones under various conditions is another area of research. Nishino and Kurosawa (1983) investigated the oxidation of xanthenones with manganese(III) acetate, demonstrating regioselective carboxylation reactions that introduce functional groups into specific positions of the xanthone skeleton. This study provides insights into the chemical behavior of xanthones and their derivatives under oxidative conditions (Nishino & Kurosawa, 1983).
Natural Product Synthesis
The synthesis of xanthones from natural products is an important application in the field of organic chemistry and pharmacology. Ueda and Kurosawa (1977) described a method for synthesizing 9-xanthenones by reacting 2-hydroxybenzophenones with metal salts, offering a pathway to synthesize a variety of xanthone derivatives from simpler precursors. This method can be applied to produce derivatives of 1,3-dihydroxy-6-methoxy-8-methyl-9-xanthenone and explore their potential applications (Ueda & Kurosawa, 1977).
Bioactive Compounds from Fungi
Research into endophytic fungi has led to the discovery of new xanthone compounds with potential bioactive properties. Liao et al. (2018) isolated a new xanthone from the endophytic fungus Arthrinium arundinis of Anoectochilus roxburghii, alongside other known compounds. This research contributes to the understanding of the chemical diversity of xanthones produced by fungi and their potential applications in pharmacology and biochemistry (Liao et al., 2018).
properties
IUPAC Name |
1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-9(19-2)6-12-13(7)15(18)14-10(17)4-8(16)5-11(14)20-12/h3-6,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFENQGQGMLPVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-6-methoxy-8-methyl-9-xanthenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





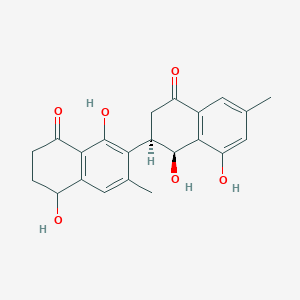



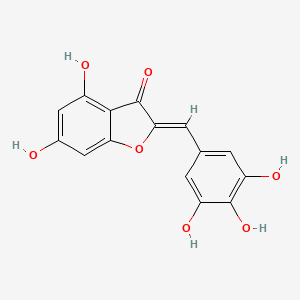
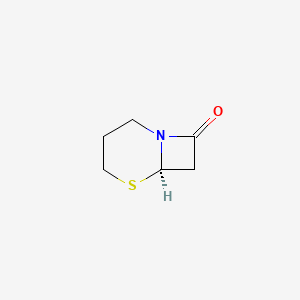
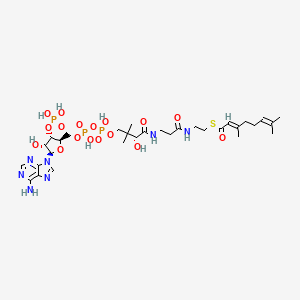


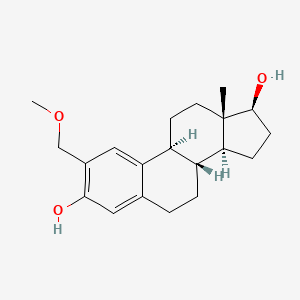

![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)